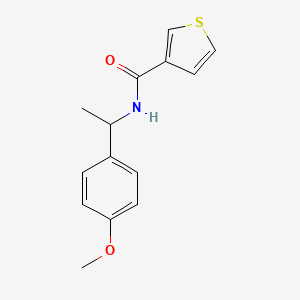

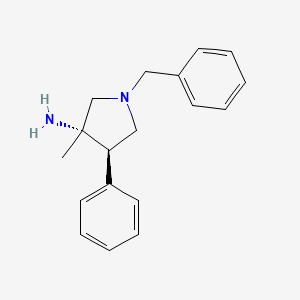

![molecular formula C18H19FN4O3S B2644766 2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251607-61-0](/img/structure/B2644766.png)

2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . The 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is a compound with the molecular formula C6H5N3O .

Synthesis Analysis

The synthesis of 1,2,4-triazolopyridin-3(2H)-one derivatives has been reported in the literature . The synthesis involves the reaction of 1,2,4-triazolo[4,3-a]pyridinium tetrafluoroborates with RhCl(COD) and PdCl(allyl) under mild basic conditions .Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, the parent compound, has been analyzed using X-ray diffractometry and spectroscopic techniques . The compound has a molecular weight of 135.12 g/mol .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolopyridin-3(2H)-one derivatives have been studied . For example, the reaction of 3-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with 3-fluorobenzyl chloride has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one have been analyzed . The compound has a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol .Aplicaciones Científicas De Investigación

Antimalarial Activity

A study by Karpina et al. (2020) on a series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment showed that compounds with similar structural motifs demonstrated good antimalarial activity against Plasmodium falciparum in vitro. This indicates that compounds with a similar structure to "2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" could serve as a basis for future antimalarial drug discovery programs (Karpina et al., 2020).

Anticonvulsant and Antagonist Activities

Kelley et al. (1995) synthesized a series of (fluorobenzyl)triazolo[4,5-c]pyridines and tested them for activity against maximal electroshock-induced seizures in rodents. The most promising compound, suggesting potential utility in seizure disorder treatments, shares structural similarities with the compound of interest, highlighting the utility of such structures in developing treatments for neurological conditions (Kelley et al., 1995).

Antimicrobial Activity

Suresh et al. (2016) synthesized a new series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives and evaluated them for their antimicrobial activity. The results revealed significant biological activity against tested microorganisms, indicating the potential of related compounds in developing new antimicrobial agents (Suresh et al., 2016).

Inotropic Evaluation

Liu et al. (2009) evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides for positive inotropic activity. One of the compounds significantly increased stroke volume in isolated rabbit-heart preparations, suggesting potential applications in treating heart conditions (Liu et al., 2009).

Androgen Receptor Downregulator for Prostate Cancer

Bradbury et al. (2013) described the discovery of AZD3514, an androgen receptor downregulator, as a clinical candidate for treating advanced prostate cancer. This research underlines the therapeutic potential of structurally complex triazolopyridines in oncology (Bradbury et al., 2013).

Corrosion Inhibition

Kaya et al. (2016) studied the corrosion inhibition properties of piperidine derivatives on iron, highlighting the chemical utility of such compounds beyond pharmacological applications (Kaya et al., 2016).

Direcciones Futuras

The future directions for research on 1,2,4-triazolopyridin-3(2H)-one derivatives include the development of novel agents that act via a unique mechanism of action relative to currently used drugs . The design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

Propiedades

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c19-15-6-4-5-14(11-15)12-23-18(24)22-13-16(7-8-17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11,13H,1-3,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJLCIQJMQWXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)

![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)

![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)

![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)